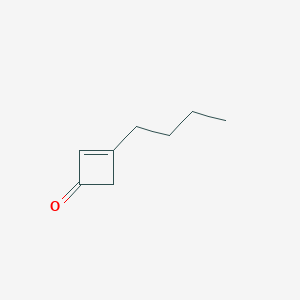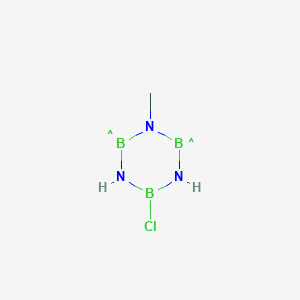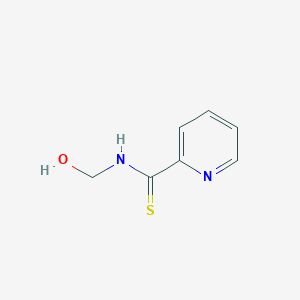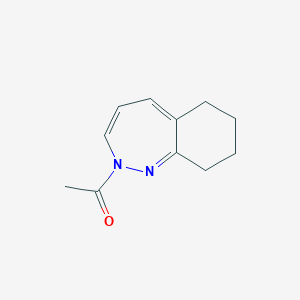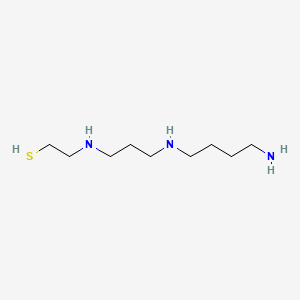
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of amines and thiols. This compound features both an amine group and a thiol group, making it a versatile molecule in various chemical reactions and applications. The presence of these functional groups allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethanethiol with 1,3-diaminopropane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides and bases like sodium hydroxide are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated amines and thiols.
科学的研究の応用
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- involves its interaction with molecular targets through its amine and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amine groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Ethanethiol: A simpler thiol compound with a single thiol group.
1,3-Diaminopropane: An amine compound with two primary amine groups.
Cysteamine: Contains both an amine and a thiol group, similar to Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-.
Uniqueness
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is unique due to its combination of multiple amine groups and a thiol group, allowing it to participate in diverse chemical reactions and making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
45112-10-5 |
|---|---|
分子式 |
C9H23N3S |
分子量 |
205.37 g/mol |
IUPAC名 |
2-[3-(4-aminobutylamino)propylamino]ethanethiol |
InChI |
InChI=1S/C9H23N3S/c10-4-1-2-5-11-6-3-7-12-8-9-13/h11-13H,1-10H2 |
InChIキー |
ASAYMENCPKWYPG-UHFFFAOYSA-N |
正規SMILES |
C(CCNCCCNCCS)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


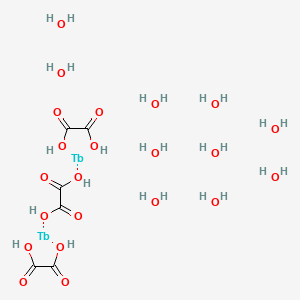
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
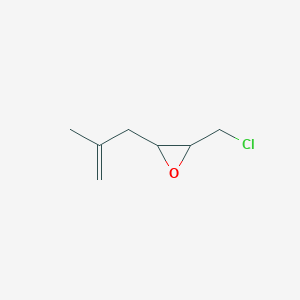
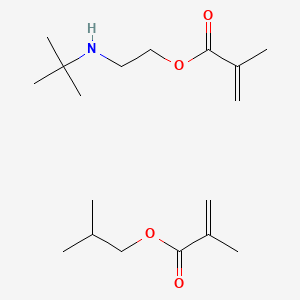

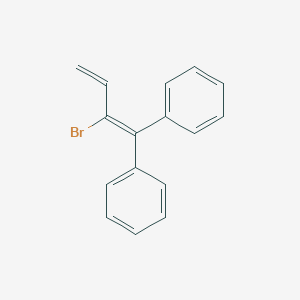
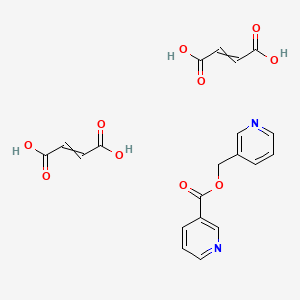

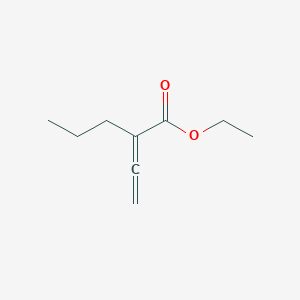
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
